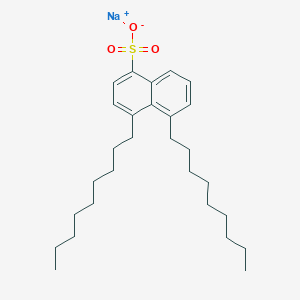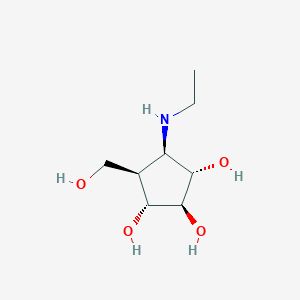![molecular formula C20H22N2O4 B13784372 9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]- CAS No. 67701-36-4](/img/structure/B13784372.png)
9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-BIS[(3-HYDROXYPROPYL)AMINO]ANTHRAQUINONE is a synthetic organic compound with the molecular formula C20H22N2O4 and a molecular weight of 354.4 g/mol It is known for its distinctive structure, which includes two hydroxypropylamino groups attached to an anthraquinone core
Méthodes De Préparation
The synthesis of 1,4-BIS[(3-HYDROXYPROPYL)AMINO]ANTHRAQUINONE typically involves the reaction of 1,4-diaminoanthraquinone with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino groups of the anthraquinone react with the chloropropanol to form the hydroxypropylamino groups . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
1,4-BIS[(3-HYDROXYPROPYL)AMINO]ANTHRAQUINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The hydroxypropylamino groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,4-BIS[(3-HYDROXYPROPYL)AMINO]ANTHRAQUINONE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1,4-BIS[(3-HYDROXYPROPYL)AMINO]ANTHRAQUINONE involves its interaction with various molecular targets. In biological systems, it may interact with DNA and proteins, leading to potential therapeutic effects. The hydroxypropylamino groups enhance its solubility and facilitate its interaction with biological molecules .
Comparaison Avec Des Composés Similaires
1,4-BIS[(3-HYDROXYPROPYL)AMINO]ANTHRAQUINONE can be compared with other anthraquinone derivatives such as:
1,4-Diaminoanthraquinone: Lacks the hydroxypropyl groups, making it less soluble.
1,4-Bis(2-hydroxyethylamino)anthraquinone: Similar structure but with different alkyl chain length, affecting its reactivity and solubility.
1,4-Bis(3-aminopropylamino)anthraquinone: Contains amino instead of hydroxypropyl groups, altering its chemical properties. The uniqueness of 1,4-BIS[(3-HYDROXYPROPYL)AMINO]ANTHRAQUINONE lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
67701-36-4 |
|---|---|
Formule moléculaire |
C20H22N2O4 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
1,4-bis(3-hydroxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H22N2O4/c23-11-3-9-21-15-7-8-16(22-10-4-12-24)18-17(15)19(25)13-5-1-2-6-14(13)20(18)26/h1-2,5-8,21-24H,3-4,9-12H2 |
Clé InChI |
LUYYUZYWBTWOFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCCO)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


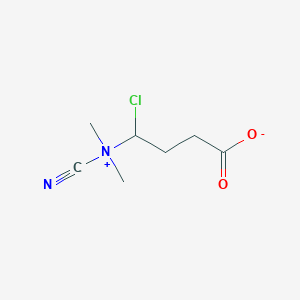
![Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt](/img/structure/B13784298.png)
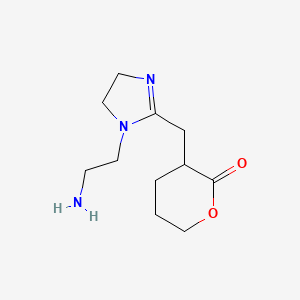

![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)
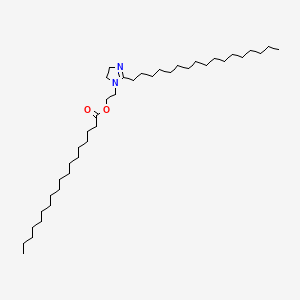

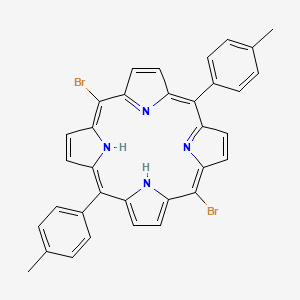
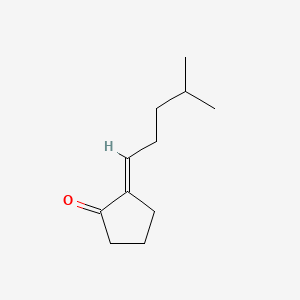


![[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)](/img/structure/B13784376.png)
